

Synthesis of Methyl 5-acetylsalicylate from Methyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-acetylsalicylate

Cat. No.: B118680

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **Methyl 5-acetylsalicylate**, a key intermediate in the pharmaceutical and fragrance industries. The primary focus is on the Friedel-Crafts acylation of methyl salicylate. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative and qualitative data for the characterization of the final product. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

Methyl 5-acetylsalicylate is a valuable chemical intermediate, notably utilized in the synthesis of various pharmaceutical compounds and as a component in fragrance formulations. Its synthesis from the readily available starting material, methyl salicylate, is a classic example of electrophilic aromatic substitution, specifically, a Friedel-Crafts acylation. This reaction introduces an acetyl group onto the aromatic ring of methyl salicylate, a transformation of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide will focus on the most common and effective method for this synthesis: the Lewis acid-catalyzed Friedel-Crafts acylation with acetyl chloride.

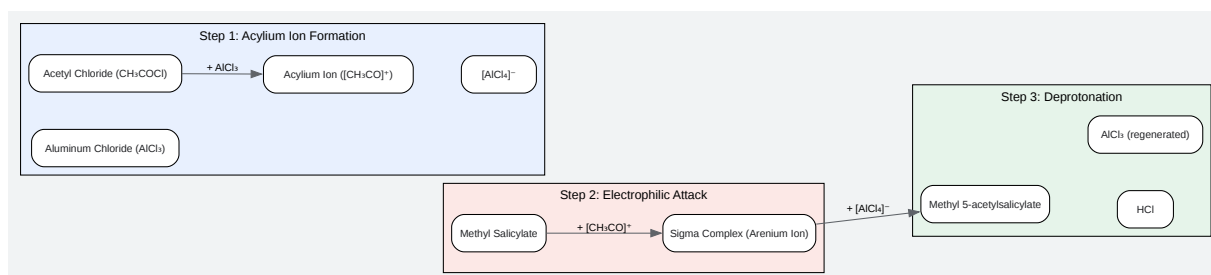
Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of **Methyl 5-acetylsalicylate** from methyl salicylate proceeds via a Friedel-Crafts acylation mechanism. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the acetyl group from acetyl chloride is attached to the benzene ring of methyl salicylate, predominantly at the para position to the hydroxyl group due to steric hindrance and directing effects of the substituents.

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl_3). The catalyst's role is to generate a highly electrophilic acylium ion from the acetyl chloride. The reaction mechanism can be summarized in the following steps:

- **Formation of the Acylium Ion:** The Lewis acid (AlCl_3) coordinates with the chlorine atom of acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion.
- **Electrophilic Attack:** The electron-rich aromatic ring of methyl salicylate acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- **Deprotonation and Regeneration of Aromaticity:** A weak base, such as the tetrachloroaluminate ion (AlCl_4^-) formed in the first step, removes a proton from the carbon atom bearing the new acetyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

Reaction Pathway Diagram



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Caption: Reaction mechanism for the Friedel-Crafts acylation of methyl salicylate.

Experimental Protocol

The following protocol is a detailed method for the synthesis of **Methyl 5-acetylsalicylate** from methyl salicylate.

Materials and Reagents

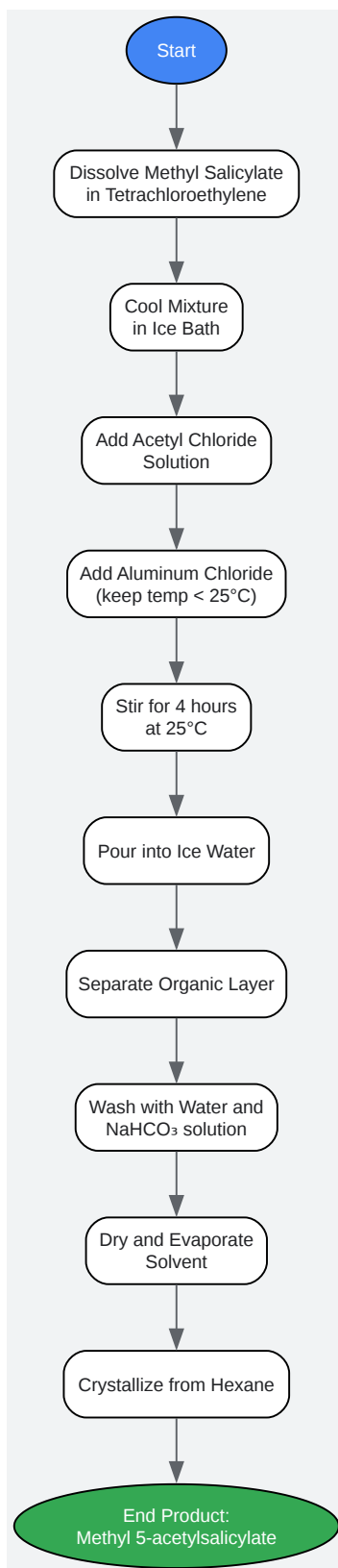
Reagent	Molar Mass (g/mol)	Quantity	Moles
Methyl Salicylate	152.15	75 g	0.5
Acetyl Chloride	78.50	40 g	0.5
Aluminum Chloride	133.34	133 g	1.0
Tetrachloroethylene	165.83	400 mL	-
Hexane	86.18	As needed	-
Saturated Sodium Bicarbonate Solution	-	As needed	-
Water	18.02	As needed	-

Procedure

- **Reaction Setup:** In a suitable reaction vessel, dissolve 75 g (0.5 mol) of methyl salicylate in 200 mL of tetrachloroethylene. In a separate flask, prepare a solution of 40 g (0.5 mol) of acetyl chloride in 200 mL of tetrachloroethylene.
- **Cooling:** Cool the methyl salicylate solution in an ice bath.
- **Addition of Acetyl Chloride:** Slowly add the acetyl chloride solution to the cooled methyl salicylate solution.
- **Addition of Lewis Acid:** To the chilled mixture, add 133 g (1.0 mol) of aluminum chloride in portions over a period of fifteen minutes, ensuring the temperature is maintained below 25°C.
- **Reaction:** After the addition is complete, stir the mixture for 4 hours at 25°C.
- **Quenching:** Pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose the aluminum chloride complex.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer.

- Washing: Wash the organic layer sequentially with water and a saturated aqueous sodium bicarbonate solution.
- Drying and Evaporation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure.
- Crystallization: The residual oil is crystallized from hexane to yield **Methyl 5-acetylsalicylate**.

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Methyl 5-acetylsalicylate**.

Data Presentation

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molar Mass	194.18 g/mol
Appearance	White to light yellow-orange crystalline powder
Melting Point	60-62 °C
Solubility	Soluble in methanol

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

- The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methyl ester protons, and the acetyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons.

IR (Infrared) Spectroscopy:

- The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for **Methyl 5-acetylsalicylate** would include:
 - A broad peak for the hydroxyl (-OH) group.
 - Strong carbonyl (C=O) stretching peaks for the ester and ketone groups.
 - Peaks corresponding to C-H bonds of the aromatic ring and methyl groups.

- C-O stretching bands.

Mass Spectrometry (MS):

- Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ($[M]^+$) would be expected at $m/z = 194$.

Conclusion

The Friedel-Crafts acylation of methyl salicylate is an efficient and widely used method for the synthesis of **Methyl 5-acetylsalicylate**. This technical guide provides a detailed protocol and the necessary theoretical background for researchers and professionals in the field. The provided data serves as a benchmark for product characterization. Adherence to the experimental details and safety precautions is crucial for a successful and safe synthesis.

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